N-(3,5-dimethylphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring, a pyridine ring, and a thiourea group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DIMETHYLPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves the following steps:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction with a suitable pyridine derivative.
Formation of the Thiourea Group: The thiourea group is introduced by reacting the intermediate compound with thiourea under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential antimicrobial, antifungal, and anticancer activities.
- Used in the development of new pharmaceuticals and therapeutic agents.
Industry:
- Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- N-(3,5-DIMETHYLPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
- N-(3,5-DIMETHYLPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBONITRILE
Comparison:
- N-(3,5-DIMETHYLPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties.
- The other similar compounds may have different functional groups (e.g., carboxamide, carbonitrile) that affect their reactivity and potential applications.
This detailed article provides a comprehensive overview of N-(3,5-DIMETHYLPHENYL)-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H22N4S |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C18H22N4S/c1-14-11-15(2)13-16(12-14)20-18(23)22-9-7-21(8-10-22)17-5-3-4-6-19-17/h3-6,11-13H,7-10H2,1-2H3,(H,20,23) |
InChI Key |
HJDHFZKZYLTXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3)C |
solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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